Methyl 3-amino-3-cyanopiperidine-1-carboxylate
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Overview
Description
Methyl 3-amino-3-cyanopiperidine-1-carboxylate is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . It is a versatile compound used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-cyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyanogen bromide and methyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-cyanopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and cyano groups in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 3-amino-3-cyanopiperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-1H-indole-2-carboxylate
- Methyl 3-amino-1H-pyrimidine-2-carboxylate
- Methyl 3-amino-1H-pyrazole-2-carboxylate
Uniqueness
Methyl 3-amino-3-cyanopiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both amino and cyano groups on the piperidine ring. This allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 3-amino-3-cyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-13-7(12)11-4-2-3-8(10,5-9)6-11/h2-4,6,10H2,1H3 |
InChI Key |
JFQVYMSHHKEPFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC(C1)(C#N)N |
Origin of Product |
United States |
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